molecular formula C20H20N4OS B2685499 N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251587-86-6

N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2685499
CAS No.: 1251587-86-6
M. Wt: 364.47
InChI Key: OYSHJIDLPDQHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EPTA belongs to the class of thioacetamide derivatives and has been shown to possess a wide range of biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Antitumor Activity

The compound's derivatives have shown significant promise in the field of cancer research. Notably, a study involving the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including compounds structurally related to N-(3-ethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, has highlighted potent anticancer activities. These synthesized compounds exhibited comparable antitumor efficacy to doxorubicin across various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines (Hafez & El-Gazzar, 2017).

Dual Inhibitors for Cancer Therapy

Research into pyrimidine derivatives has unveiled compounds that act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), offering a novel approach to antitumor agents. One study detailed the design, synthesis, and evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, which, like this compound, aim to inhibit these critical enzymes in cancer cell proliferation, demonstrating significant potential for cancer treatment (Gangjee et al., 2009).

Histone Deacetylase Inhibition

The exploration of pyrimidine derivatives for their role in histone deacetylation presents another avenue for cancer therapy. Specifically, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound sharing structural features with this compound, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).

Nonlinear Optical Materials

Beyond its biomedical applications, the structural framework of pyrimidine derivatives, including this compound, has been investigated for potential use in nonlinear optics (NLO). A study focusing on thiopyrimidine derivatives for NLO applications found that compounds with phenyl pyrimidine moieties exhibit significant NLO properties, suggesting their utility in optoelectronic and high-technology applications (Hussain et al., 2020).

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-3-15-7-6-8-16(11-15)24-19(25)13-26-20-12-18(22-14(2)23-20)17-9-4-5-10-21-17/h4-12H,3,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSHJIDLPDQHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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